molecular formula C15H14ClNO2 B336385 N-(3-chlorophenyl)-2-ethoxybenzamide

N-(3-chlorophenyl)-2-ethoxybenzamide

Cat. No.: B336385
M. Wt: 275.73 g/mol
InChI Key: YSPPVRAGVJQTAE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group linked to a 3-chlorophenylamine moiety. Its structure combines electron-withdrawing (chloro) and electron-donating (ethoxy) groups, which influence its physicochemical and biological behavior.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-ethoxybenzamide

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-9-4-3-8-13(14)15(18)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

YSPPVRAGVJQTAE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) N-(4-chlorophenyl)-2-hydroxybenzamide
  • Structural Difference : The hydroxyl group replaces the ethoxy group at the 2-position, and the chloro substituent is at the para position (4-chlorophenyl) instead of meta (3-chlorophenyl).
  • Crystal structure studies highlight differences in molecular packing due to these substitutions .
b) N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB,7)
  • Structural Difference : Contains a trifluoromethyl (CF₃) group at the 3-position and a chloro group at the 4-position on the phenyl ring.
  • Functional Impact : The CF₃ group increases electronegativity and steric bulk, enhancing HAT activation properties. This contrasts with the simpler 3-chloro substitution in the target compound, which lacks significant HAT activation .

Alkyl Chain Modifications

a) N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB,6)
  • Structural Difference : Incorporates a long pentadecyl chain at the 6-position of the benzamide ring.
  • Functional Impact : The hydrophobic chain improves cell membrane permeability, making CTPB more potent in cellular assays compared to shorter-chain analogs like N-(3-chlorophenyl)-2-ethoxybenzamide .

Hybrid Analogues

a) N-(3-chloro-2-methylphenyl)-2-ethoxybenzamide
  • Structural Difference : A methyl group is added at the 2-position of the chlorophenyl ring.
  • No direct activity data are available for this compound, but structural analogs suggest reduced solubility compared to the target compound .
Key Observations:

Electronegative Groups : CF₃ and Cl at para/meta positions significantly enhance HAT activation, as seen in CTB .

Hydrophobic Chains : Long alkyl chains (e.g., pentadecyl) improve cellular uptake but may reduce aqueous solubility .

Positional Isomerism : Meta-chloro substitution (as in the target compound) vs. para-chloro (as in CTB) leads to divergent biological outcomes, emphasizing the role of substituent geometry .

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